Hydamtiq

Catalog No.
S12857039
CAS No.
M.F
C14H14N2O2S
M. Wt
274.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydamtiq

Product Name

Hydamtiq

IUPAC Name

2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

InChI

InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18)

InChI Key

NNRFUSBXQVBAEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O

Hydamtiq is a novel compound classified as a selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair processes. It has garnered attention for its potential applications in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by exploiting the vulnerabilities of cancer cells with defective DNA repair mechanisms. The compound's structure is characterized by a thieno[2,3-c]isoquinolin-5(4H)-one scaffold, which plays a crucial role in its biological activity and selectivity towards PARP-1 over other PARP isoforms .

, notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is typically between 3-bromo-2-thiophenecarboxylic acid and a boronic acid derivative. Additionally, thermal cyclization and Mannich-type reactions are employed to finalize the compound's structure . These reactions highlight the compound's synthetic complexity and the innovative approaches used to streamline its production through continuous flow chemistry, which enhances efficiency and safety compared to traditional batch methods .

Hydamtiq exhibits significant biological activity as a PARP-1 inhibitor, which has implications for cancer treatment. Its inhibition of PARP-1 leads to increased cytotoxicity in cancer cells, particularly those resistant to conventional therapies. Studies have demonstrated that Hydamtiq enhances the effects of various chemotherapeutic agents, including doxorubicin and cisplatin, by disrupting the DNA repair process in these cells . Furthermore, it has shown promise in reducing allergen-induced asthma-like reactions and bronchial hyper-reactivity in preclinical models, indicating potential applications beyond oncology .

The synthesis of Hydamtiq can be achieved through several methods:

  • Continuous Flow Synthesis: This method allows for real-time monitoring and optimization of reaction conditions, leading to improved yields and reduced reaction times.
  • Batch Synthesis: Traditional batch processes involve multiple steps but can be less efficient compared to continuous flow methods.
  • Green Chemistry Approaches: Emphasis on sustainability has led to the development of greener synthesis routes that minimize waste and hazardous materials .

OlaparibPARP inhibitorSelectiveOvarian and breast cancersNiraparibPARP inhibitorSelectiveOvarian cancerRucaparibPARP inhibitorSelectiveProstate cancerTalazoparibPARP inhibitorSelectiveBreast cancer

Hydamtiq is unique due to its specific structural elements that confer enhanced potency against PARP-1 while minimizing off-target effects associated with other inhibitors . This specificity may lead to improved therapeutic profiles and reduced side effects compared to other compounds in its class.

Interaction studies involving Hydamtiq have focused on its synergistic effects with other chemotherapeutic agents. Research indicates that Hydamtiq can significantly increase the cytotoxicity of drugs like doxorubicin and cisplatin in cancer cell lines resistant to these treatments. This synergism is attributed to Hydamtiq's role in impairing DNA repair pathways, thereby sensitizing cancer cells to DNA-damaging agents .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.07759887 g/mol

Monoisotopic Mass

274.07759887 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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